

Unveiling the Chemical and Biological Profile of HCVcc-IN-2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HCVcc-IN-2 is a novel benzothiazole-2-thiophene S-glycoside derivative that has demonstrated promising antiviral and antitumor activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this compound.

Chemical Properties

HCVcc-IN-2 is characterized by a core structure featuring a benzothiazole ring linked to a thiophene moiety through a thioglycosidic bond. The detailed chemical properties are summarized in the table below.



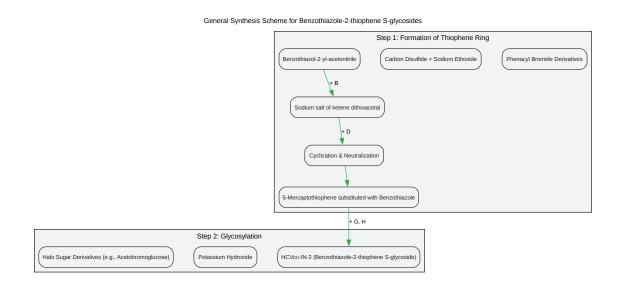
Property	Value	Source
Molecular Formula	C32H29BrN2O10S3	MedChemExpress
Molecular Weight	777.68 g/mol	MedChemExpress
Chemical Name	2-(Benzothiazol-2-yl)-5- ((2R,3R,4S,5R,6S)-3,4,5- triacetyloxy-6- (acetyloxymethyl)tetrahydropyr an-2-ylthio)thiophene-3- carbonitrile	Inferred from Synthesis
Canonical SMILES	CC(=0)0[C@H]1INVALID- LINKOINVALID-LINK INVALID-LINK [C@@H]1OC(=0)C	Inferred from Structure

Synthesis of HCVcc-IN-2

The synthesis of **HCVcc-IN-2** involves a multi-step process, beginning with the formation of a 5-mercaptothiophene substituted with a benzothiazole moiety, followed by coupling with a protected sugar derivative. A general scheme for the synthesis of benzothiazole-2-thiophene S-glycoside derivatives is outlined below.

Synthesis Workflow





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Caption: General synthesis workflow for HCVcc-IN-2.

Biological Activity



HCVcc-IN-2 exhibits a dual mechanism of action, demonstrating both antiviral and anticancer properties. Its biological activities are summarized in the tables below.

Antiviral Activity

HCVcc-IN-2 has shown potent antiviral activity against a range of viruses, with particularly high inhibition of Hepatitis C virus (HCV).[1]

Virus	Assay	IC₅₀ (μg/mL)	CC₅₀ (µg/mL)	Viral Reduction (%)
HCVcc (genotype 4)	Plaque Reduction	0.76	1.9	40
Herpes Simplex Virus 1 (HSV-1)	Plaque Reduction	0.55	1.8	30
Coxsackievirus B4 (CBV4)	Plaque Reduction	0.76	1.9	83.3
Hepatitis A Virus (HAV) HM 175	Plaque Reduction	-	-	63.3
Adenovirus type 7 (HAdV7)	Plaque Reduction	-	-	63.3

Anticancer Activity

HCVcc-IN-2 has demonstrated significant inhibitory effects on the viability of several cancer cell lines.[1]

Cell Line	Cancer Type	Inhibition (%)
SF-539	CNS Cancer	15.70
SNB-75	CNS Cancer	16.66
HCT-116	Colon Cancer	75.89
A498	Renal Cancer	58.50



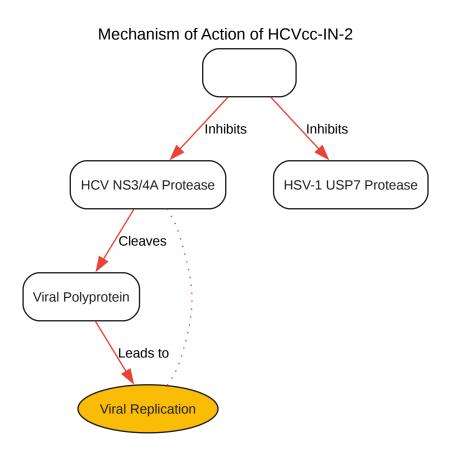
Mechanism of Action

The primary mechanism of antiviral action for **HCVcc-IN-2** is the inhibition of viral proteases, which are essential for viral replication.

Enzyme Inhibition

Enzyme	IC ₅₀ (μg/mL)
HCV NS3/4A Protease	16.01
HSV-1 USP7 Protease	7.68

Mechanism of Action Workflow



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Caption: Inhibition of viral proteases by HCVcc-IN-2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Plaque Reduction Assay for Antiviral Activity

- Cell Seeding: Seed susceptible host cells in 96-well plates to form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the virus stock.
- Compound Treatment: Pre-incubate the virus dilutions with various concentrations of **HCVcc-IN-2** for 1 hour at 37°C.
- Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.
- Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
- Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
- Quantification: Count the number of plaques in each well. The IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Sulforhodamine B (SRB) Assay for Anticancer Activity

- Cell Seeding: Plate cancer cell lines (SF-539, SNB-75, HCT-116, A498) in 96-well plates and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of HCVcc-IN-2 and incubate for a specified period (e.g., 48-72 hours).



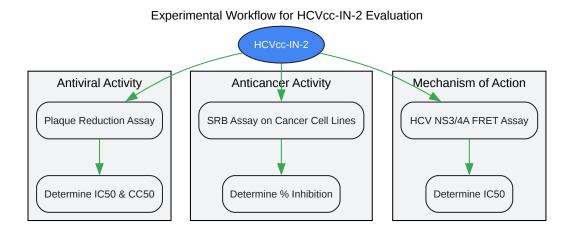
- Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
- Washing: Wash the plates with water to remove the TCA.
- Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
- Washing: Wash the plates with 1% acetic acid to remove unbound dye.
- Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
 The percentage of cell viability inhibition is calculated relative to untreated control cells.

HCV NS3/4A Protease FRET Assay

- Reagents: Prepare a reaction buffer containing a specific fluorogenic substrate for HCV NS3/4A protease (e.g., a FRET peptide).
- Compound Addition: Add various concentrations of **HCVcc-IN-2** to the wells of a microplate.
- Enzyme Addition: Add recombinant HCV NS3/4A protease to initiate the reaction.
- Incubation: Incubate the plate at 37°C, protected from light.
- Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the FRET substrate by the protease separates the quencher and fluorophore, resulting in an increase in fluorescence.
- Data Analysis: Calculate the initial reaction velocities from the fluorescence data. The IC₅₀
 value is determined as the concentration of HCVcc-IN-2 that inhibits the protease activity by
 50%.

Experimental Workflow Diagram





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Caption: Workflow for the biological evaluation of **HCVcc-IN-2**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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